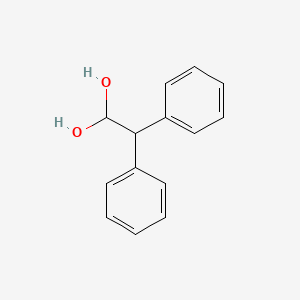
2,2-Diphenylethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenylethane-1,1-diol is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is also known as meso-hydrobenzoin and is characterized by its two phenyl groups (C6H5) attached to the central carbon atoms. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diphenylethane-1,1-diol can be synthesized through the reduction of benzoin using sodium borohydride (NaBH4) as a reducing agent. The reaction typically involves dissolving benzoin in ethanol and adding sodium borohydride, followed by the addition of hydrochloric acid to quench the reaction. The product is then recrystallized from acetone to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more controlled environments.
化学反应分析
Types of Reactions
2,2-Diphenylethane-1,1-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), permanganic acid (HMnO4)
Reduction: Sodium borohydride (NaBH4), nickel catalyst (Ni)
Substitution: Various reagents depending on the desired substitution product
Major Products Formed
Oxidation: Benzil (1,2-diphenylethane-1,2-dione)
Reduction: 1,2-Diphenylethane
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
2,2-Diphenylethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in stereochemical studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways involving diols.
作用机制
The mechanism of action of 2,2-diphenylethane-1,1-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. In reduction reactions, the hydroxyl groups can be converted to carbonyl groups, while in oxidation reactions, they can be further oxidized to form diketones. The compound’s molecular targets and pathways are primarily related to its redox properties and its ability to form hydrogen bonds with other molecules .
相似化合物的比较
2,2-Diphenylethane-1,1-diol can be compared with other similar compounds such as:
Benzoin: Benzoin is a precursor to this compound and has a similar structure but contains a carbonyl group instead of hydroxyl groups.
Benzil: Benzil is an oxidized form of this compound and contains two carbonyl groups.
1,2-Diphenylethane: This compound is a reduced form of this compound and lacks the hydroxyl groups .
These comparisons highlight the unique redox properties of this compound and its versatility in various chemical reactions.
属性
CAS 编号 |
113379-74-1 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
2,2-diphenylethane-1,1-diol |
InChI |
InChI=1S/C14H14O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-16H |
InChI 键 |
MDHSJYAGARNARF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
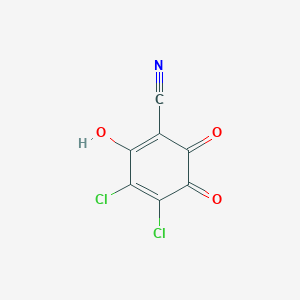
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
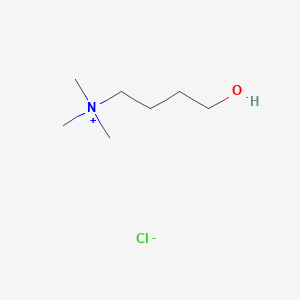
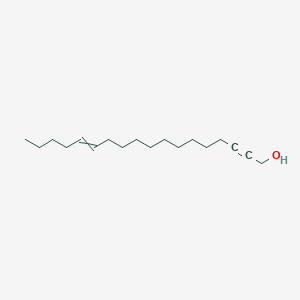
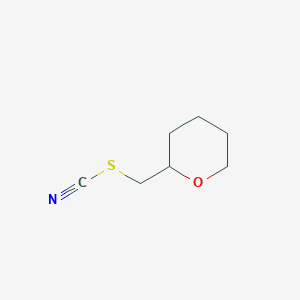
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)

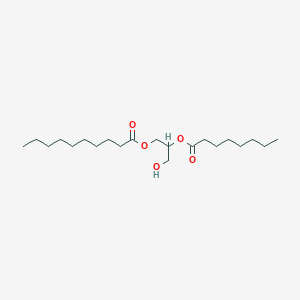
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
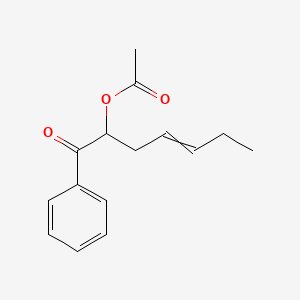
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
